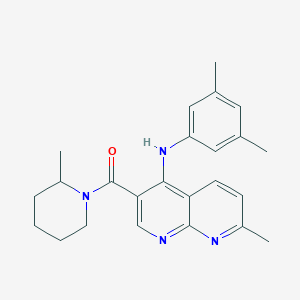![molecular formula C21H19N5O3 B2777421 2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1797336-07-2](/img/structure/B2777421.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant Activity
Benzimidazole derivatives, including our compound of interest, have been investigated for their antioxidant potential. In-vitro assays such as DPPH scavenging activity, ferric ion reducing power, β-carotene bleaching inhibition, and the Thiobarbituric Acid Reactive Substance Assay (TBARS) formation inhibition have been employed to evaluate their antioxidant properties . These compounds can potentially protect cells from oxidative stress and contribute to overall health.
Antimicrobial Properties
The same benzimidazole derivatives have also been explored for their antimicrobial activity. Researchers have tested them against various bacterial strains (e.g., Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus) and a yeast strain (Candida albicans). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays revealed their effectiveness in inhibiting microbial growth . These findings suggest potential applications in medicine, agriculture, and food preservation.
Corrosion Inhibition
Interestingly, another study investigated the corrosion inhibition properties of a related compound, Telmisartan (Cresar-H), which shares structural features with our compound. Telmisartan was found to inhibit mild steel corrosion in hydrochloric acid (HCl) solutions. It adsorbed onto the metallic surface, acting as a cathodic-type inhibitor . Such properties could be valuable in materials science and industrial applications.
Biological Activity
Benzimidazole derivatives have been studied for their biological effects, including potential antitumor, anti-inflammatory, and antiviral activities. While specific data on our compound are limited, its structural similarity to other benzimidazoles suggests that it may exhibit similar properties . Further research is needed to explore its biological effects comprehensively.
Drug Development
Given the diverse pharmacological properties of benzimidazole derivatives, they serve as promising scaffolds for drug development. Researchers have synthesized and modified these compounds to create novel drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. Our compound could be a starting point for designing new therapeutic agents .
Chemical Biology and Medicinal Chemistry
Benzimidazole derivatives play a crucial role in chemical biology and medicinal chemistry. Their interactions with biological macromolecules (e.g., enzymes, receptors) are of interest. Understanding how our compound interacts with specific targets could lead to the development of targeted therapies .
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(12-25-14-22-17-5-1-2-6-18(17)25)24-15-9-23-26(10-15)11-16-13-28-19-7-3-4-8-20(19)29-16/h1-10,14,16H,11-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPRTRLPOBROEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

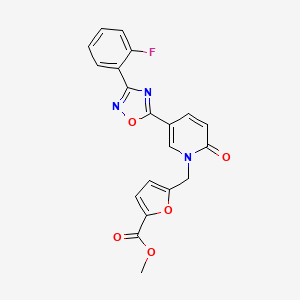
![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)
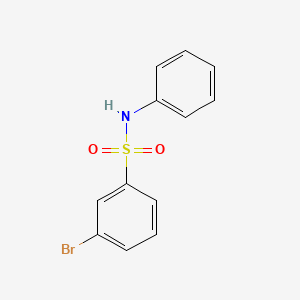
![2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2777345.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)
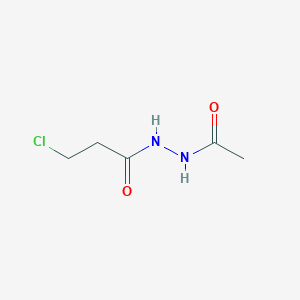

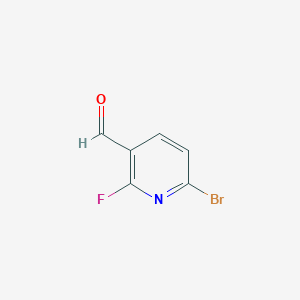
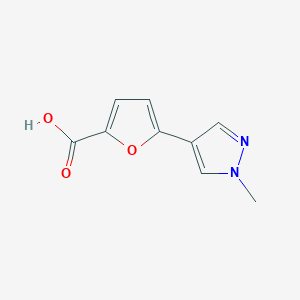
![2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2777353.png)

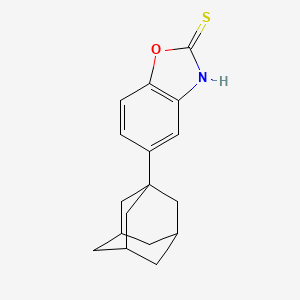
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide](/img/structure/B2777359.png)
